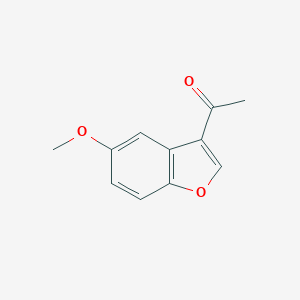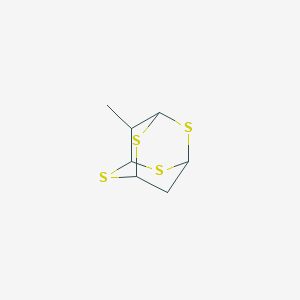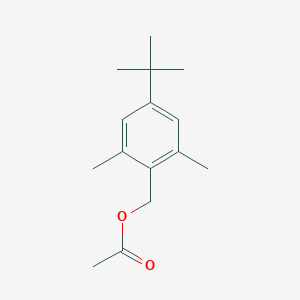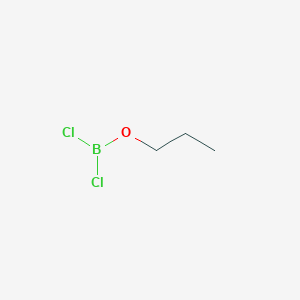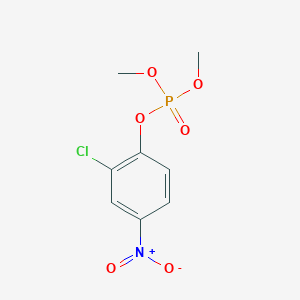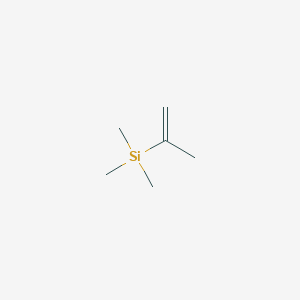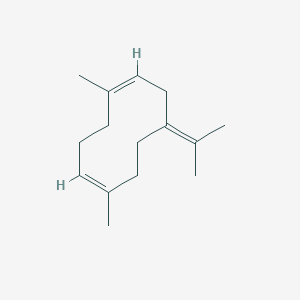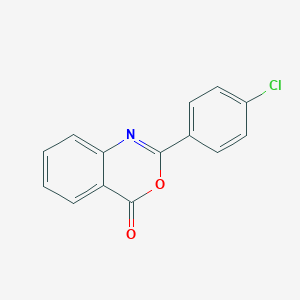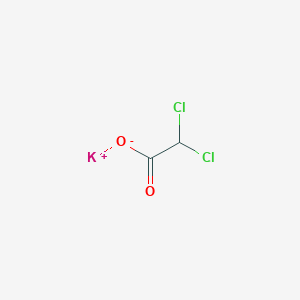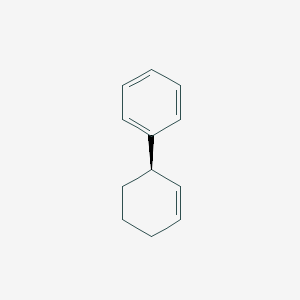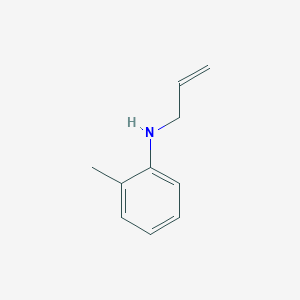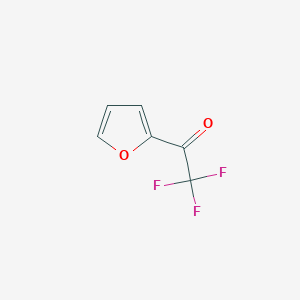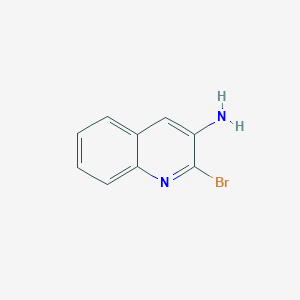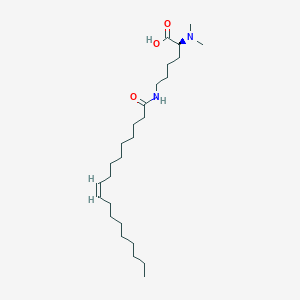
N2,N2-Dimethyl-N6-oleoyl-DL-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N2-Dimethyl-N6-oleoyl-DL-lysine, also known as DM-OLE-Lysine, is a synthetic lipidic amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the body. DM-OLE-Lysine has been shown to possess unique biochemical and physiological properties that make it a promising tool for studying various cellular processes and pathways.
作用机制
The mechanism of action of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is not fully understood, but it is believed to involve the modulation of lipid metabolism and signaling pathways. This compound has been shown to activate PPAR gamma, which in turn regulates the expression of genes involved in lipid metabolism and insulin sensitivity. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, and to stimulate the activity of carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation.
生化和生理效应
N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has been shown to have a variety of biochemical and physiological effects, including the modulation of lipid metabolism, insulin sensitivity, and inflammation. This compound has been shown to reduce triglyceride levels and improve insulin sensitivity in animal models of obesity and type 2 diabetes. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
实验室实验的优点和局限性
One of the main advantages of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is its ability to modulate lipid metabolism and signaling pathways, which makes it a useful tool for studying various cellular processes and pathways. However, there are also some limitations to using this compound in lab experiments. For example, N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is a relatively new compound, and its effects on human health and disease are not fully understood. Additionally, N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is a lipidic compound, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on N2,N2-Dimethyl-N6-oleoyl-DL-lysinee. One area of research involves exploring the potential therapeutic applications of this compound in the treatment of obesity, type 2 diabetes, and other metabolic disorders. Another area of research involves studying the effects of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee on lipid metabolism and signaling pathways in different cell types and tissues. Additionally, future research could focus on developing new synthetic derivatives of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee with improved pharmacokinetic and pharmacodynamic properties.
合成方法
N2,N2-Dimethyl-N6-oleoyl-DL-lysinee can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the coupling of N2,N2-dimethyl-L-lysine with oleic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using chromatography techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
科学研究应用
N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves using N2,N2-Dimethyl-N6-oleoyl-DL-lysinee as a tool for studying lipid metabolism and signaling pathways. This compound has been shown to modulate lipid metabolism by regulating the activity of key enzymes involved in lipid synthesis and degradation. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to activate peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that plays a crucial role in regulating lipid metabolism and insulin sensitivity.
属性
CAS 编号 |
17196-51-9 |
|---|---|
产品名称 |
N2,N2-Dimethyl-N6-oleoyl-DL-lysine |
分子式 |
C26H50N2O3 |
分子量 |
438.7 g/mol |
IUPAC 名称 |
(2S)-2-(dimethylamino)-6-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h11-12,24H,4-10,13-23H2,1-3H3,(H,27,29)(H,30,31)/b12-11-/t24-/m0/s1 |
InChI 键 |
PPYOSYACEILSKE-IPYQYMIDSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
其他 CAS 编号 |
17196-51-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



